molecular formula C22H26N2O6S B6968448 Ethyl 1-[4-[(2-methoxyphenyl)sulfonylamino]benzoyl]piperidine-4-carboxylate

Ethyl 1-[4-[(2-methoxyphenyl)sulfonylamino]benzoyl]piperidine-4-carboxylate

Cat. No.: B6968448
M. Wt: 446.5 g/mol
InChI Key: JACBLFIQDRXSGD-UHFFFAOYSA-N
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Description

Ethyl 1-[4-[(2-methoxyphenyl)sulfonylamino]benzoyl]piperidine-4-carboxylate is a complex organic compound that belongs to the class of piperidine derivatives This compound is characterized by its unique structure, which includes a piperidine ring, a benzoyl group, and a sulfonylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-[4-[(2-methoxyphenyl)sulfonylamino]benzoyl]piperidine-4-carboxylate typically involves multiple steps. One common method includes the following steps:

    Formation of the piperidine ring: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the benzoyl group: This step often involves a Friedel-Crafts acylation reaction, where benzoyl chloride reacts with the piperidine ring in the presence of a Lewis acid catalyst.

    Attachment of the sulfonylamino group: This step can be carried out by reacting the intermediate compound with a sulfonyl chloride derivative in the presence of a base.

    Esterification: The final step involves the esterification of the carboxyl group with ethanol in the presence of an acid catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-[4-[(2-methoxyphenyl)sulfonylamino]benzoyl]piperidine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of the carbonyl or sulfonyl groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonylamino group, where nucleophiles can replace the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

Ethyl 1-[4-[(2-methoxyphenyl)sulfonylamino]benzoyl]piperidine-4-carboxylate has several applications in scientific research:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting specific receptors or enzymes.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, making it valuable in the development of new synthetic methodologies.

    Biological Studies: Researchers investigate its effects on biological systems, including its potential as an inhibitor or activator of specific biochemical pathways.

    Industrial Applications: The compound may be used in the production of specialty chemicals or as a precursor in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of Ethyl 1-[4-[(2-methoxyphenyl)sulfonylamino]benzoyl]piperidine-4-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Ethyl 1-[4-[(2-methoxyphenyl)sulfonylamino]benzoyl]piperidine-4-carboxylate can be compared with other piperidine derivatives, such as:

    Piperidine-4-carboxylate derivatives: These compounds share a similar core structure but differ in their substituents, leading to variations in their chemical and biological properties.

    Benzoyl piperidine derivatives: These compounds have a benzoyl group attached to the piperidine ring, similar to this compound, but may lack the sulfonylamino group.

    Sulfonylamino piperidine derivatives: These compounds contain a sulfonylamino group attached to the piperidine ring, similar to this compound, but may have different substituents on the benzoyl group.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 1-[4-[(2-methoxyphenyl)sulfonylamino]benzoyl]piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O6S/c1-3-30-22(26)17-12-14-24(15-13-17)21(25)16-8-10-18(11-9-16)23-31(27,28)20-7-5-4-6-19(20)29-2/h4-11,17,23H,3,12-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JACBLFIQDRXSGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)C(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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